Stereochemical Purity and Enantiomer-Specific Production: (3R,1′R) vs. (3S,1′S) Isomer Outcomes in Yeast Biotransformation
5-(1-Hydroxyethyl)oxolan-2-one possesses two stereogenic centres, yielding four possible stereoisomers. In yeast-mediated reduction of α-acetyl-γ-butyrolactone, Yarrowia lipolytica P26A in YPG medium produced optically pure (3R,1′R)-hydroxylactone (de > 99%, ee > 99%) after 24 h, whereas Candida viswanathi AM120 resting cells in 10% DES yielded (3S,1′S)-enantiomer with de = 85% and ee = 76% [1]. A separate study using Rhodotorula marina AM77 achieved enantiomerically pure (3R,1′S)-α′-1′-hydroxyethyl-γ-butyrolactone within 2 h [2]. In contrast, unsubstituted γ-butyrolactone (GBL) is achiral and cannot offer this stereochemical differentiation. Commercially available racemic solerole (CAS 58957-60-1) does not provide defined enantiomeric excess, limiting its utility in stereochemistry-dependent applications .
| Evidence Dimension | Enantiomeric excess (ee) and diastereomeric excess (de) of specific stereoisomers produced by biocatalytic reduction |
|---|---|
| Target Compound Data | (3R,1′R)-isomer: de > 99%, ee > 99% (Y. lipolytica P26A, 24 h); (3S,1′S)-isomer: de = 85%, ee = 76% (C. viswanathi AM120, 10% DES); (3R,1′S)-isomer: enantiomerically pure (R. marina AM77, 2 h) |
| Comparator Or Baseline | Racemic α′-1′-hydroxyethyl-γ-butyrolactone mixtures; achiral γ-butyrolactone (GBL) which has no stereogenic centres; commercial racemic solerole (CAS 58957-60-1) with undefined ee/de. |
| Quantified Difference | Target compound can be obtained with de > 99% and ee up to > 99% for specific (3R,1′R)-isomer vs. 0% ee for achiral GBL and undefined ee for commercial racemic mixture. |
| Conditions | Growing yeast culture (YPG medium, 24 h); resting yeast culture with 10% DES; Rhodotorula marina AM77 in YPG + 5% glycerol, 2 h. |
Why This Matters
Procurement of stereochemically defined isomers is essential for reproducible biological assays, structure–activity relationship studies, and regulatory-compliant pharmacological evaluation, where racemic or undefined mixtures introduce confounding variables.
- [1] Mączka, W., Wińska, K., Grabarczyk, M., & Żarowska, B. (2018). Yeast-Mediated Stereoselective Reduction of α-Acetylbutyrolactone. Applied Sciences, 8(8), 1334. https://doi.org/10.3390/app8081334. View Source
- [2] Mączka, W. et al. (2018). Biotransformation of α-Acetylbutyrolactone in Rhodotorula Strains. International Journal of Molecular Sciences, 19(7), 2106. https://doi.org/10.3390/ijms19072106. View Source
